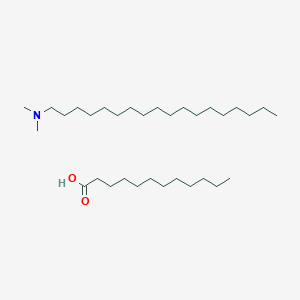

N,N-dimethyloctadecan-1-amine;dodecanoic acid

Description

Tertiary Amine Configuration in N,N-Dimethyloctadecan-1-amine

N,N-Dimethyloctadecan-1-amine (CAS 124-28-7) is a tertiary amine characterized by a long hydrophobic alkyl chain and a nitrogen atom bonded to two methyl groups. Its molecular formula is $$ \text{C}{20}\text{H}{43}\text{N} $$, with a molecular weight of 297.56 g/mol. The octadecyl chain (18 carbon atoms) contributes to its lipophilic nature, while the dimethylamino group ($$ \text{N}(\text{CH}3)2 $$) introduces polarity and basicity.

The nitrogen atom in this compound exists in a trigonal pyramidal geometry, with sp³ hybridization enabling lone pair donation for acid-base interactions. Infrared (IR) spectroscopy of the amine reveals absorption bands at 2,850–2,950 cm⁻¹ (C–H stretches in alkyl chains) and 1,470–1,500 cm⁻¹ (C–N stretches), confirming the presence of tertiary amine functionality. Nuclear magnetic resonance (NMR) data further validate the structure: the $$ ^1\text{H} $$-NMR spectrum shows a singlet at δ 2.15 ppm for the dimethylamino protons and a multiplet at δ 1.25 ppm for the methylene groups in the alkyl chain.

| Property | N,N-Dimethyloctadecan-1-amine | Dodecanoic Acid |

|---|---|---|

| Molecular formula | $$ \text{C}{20}\text{H}{43}\text{N} $$ | $$ \text{C}{12}\text{H}{24}\text{O}_2 $$ |

| Molecular weight (g/mol) | 297.56 | 200.32 |

| Key functional group | Tertiary amine ($$ \text{N}(\text{CH}3)2 $$) | Carboxylic acid ($$ \text{COOH} $$) |

| Boiling point (°C) | 347 | 298 |

| Density (g/cm³) | 0.80 | 0.88 |

Carboxylic Acid Functionality in Dodecanoic Acid

Dodecanoic acid (lauric acid; CAS 143-07-7) is a saturated fatty acid with the molecular formula $$ \text{C}{12}\text{H}{24}\text{O}2 $$ and a molecular weight of 200.32 g/mol. Its structure comprises a 12-carbon alkyl chain terminating in a carboxylic acid group ($$ \text{COOH} $$), which confers acidity and polarity. The $$ \text{p}Ka $$ of the carboxylic acid group is approximately 5.3, enabling deprotonation under mildly basic conditions.

Fourier-transform infrared (FTIR) spectroscopy of dodecanoic acid shows a broad O–H stretch at 2,500–3,300 cm⁻¹ (carboxylic acid dimer) and a sharp C=O stretch at 1,700 cm⁻¹. X-ray crystallography reveals a monoclinic crystal lattice stabilized by hydrogen bonding between carboxylic acid dimers. The alkyl chain adopts an all-anti conformation, minimizing steric hindrance.

Intermolecular Interaction Mechanisms in the Complex

The complexation of N,N-dimethyloctadecan-1-amine and dodecanoic acid is driven by acid-base interactions and hydrophobic effects. The tertiary amine acts as a weak base, accepting a proton from the carboxylic acid to form an ammonium-carboxylate ion pair ($$ \text{R}_3\text{NH}^+ \cdot \text{RCOO}^- $$). This ionic interaction is complemented by van der Waals forces between the alkyl chains, which align to minimize interfacial energy.

Thermogravimetric analysis (TGA) of the complex shows a decomposition temperature of ~180°C, higher than either component alone, indicating enhanced thermal stability due to ionic bonding. X-ray diffraction (XRD) patterns further reveal a lamellar structure, with alternating layers of alkyl chains and ionic head groups. This arrangement is typical of surfactant complexes and suggests potential applications in nanostructured materials.

In nonpolar solvents (e.g., hexane), the complex forms reverse micelles, with the polar ion pairs shielded by the hydrophobic tails. Dynamic light scattering (DLS) measurements indicate micelle diameters of 5–10 nm, depending on concentration and temperature.

Properties

CAS No. |

108797-82-6 |

|---|---|

Molecular Formula |

C32H67NO2 |

Molecular Weight |

497.9 g/mol |

IUPAC Name |

N,N-dimethyloctadecan-1-amine;dodecanoic acid |

InChI |

InChI=1S/C20H43N.C12H24O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h4-20H2,1-3H3;2-11H2,1H3,(H,13,14) |

InChI Key |

IDQWJGMGKDWQLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(C)C.CCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyloctadecan-1-amine typically involves the alkylation of octadecan-1-amine with methyl iodide under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of N,N-dimethyloctadecan-1-amine involves large-scale alkylation reactions using continuous flow reactors. The process is optimized for high yield and purity, with careful control of reaction temperature, pressure, and reagent concentrations. The dodecanoic acid component is typically obtained from natural sources such as coconut oil or palm kernel oil through hydrolysis and purification processes.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyloctadecan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form N-oxide derivatives.

Reduction: The compound can be reduced to primary or secondary amines under specific conditions.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming quaternary ammonium salts.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical reducing conditions.

Substitution: Alkyl halides or sulfonates are used as electrophiles in substitution reactions.

Major Products:

Oxidation: N,N-dimethyloctadecan-1-amine N-oxide.

Reduction: Octadecan-1-amine or N-methyloctadecan-1-amine.

Substitution: Quaternary ammonium salts with various alkyl groups.

Scientific Research Applications

Chemical Properties and Structure

N,N-Dimethyloctadecan-1-amine (C18H39N) is an amine with a long hydrocarbon chain, while dodecanoic acid (C12H24O2), also known as lauric acid, is a saturated fatty acid. The combination of these two compounds results in a surfactant with distinctive properties that can be exploited in various fields.

Surfactant Applications

The compound exhibits surfactant properties, making it valuable in formulations for cleaning agents, emulsifiers, and dispersants.

Table 1: Surfactant Properties of N,N-Dimethyloctadecan-1-amine; Dodecanoic Acid

| Property | Value |

|---|---|

| Hydrophilic-Lipophilic Balance (HLB) | Moderate (indicates suitability for emulsification) |

| Surface Tension Reduction | Significant reduction observed in aqueous solutions |

| Foaming Ability | Moderate to high |

Surfactants derived from dodecanoic acid are widely used in the cosmetic and personal care industries due to their mildness and effectiveness in cleansing formulations .

Pharmaceutical Applications

The compound's surfactant nature also allows it to serve as a drug delivery agent. Its ability to enhance solubility and bioavailability of hydrophobic drugs makes it particularly useful in pharmaceuticals.

Case Study: Enhanced Drug Delivery Systems

A study demonstrated that formulations containing N,N-dimethyloctadecan-1-amine; dodecanoic acid improved the solubility of poorly soluble drugs, leading to enhanced therapeutic effects. The study highlighted its role in formulating nanoparticles for targeted drug delivery, showcasing its potential in cancer therapy .

Food Industry Applications

In the food industry, dodecanoic acid is recognized for its antimicrobial properties. It can be used as a preservative or flavoring agent due to its ability to inhibit the growth of certain bacteria and fungi.

Table 2: Antimicrobial Efficacy of Dodecanoic Acid

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Research indicates that incorporating dodecanoic acid into food products can extend shelf life without compromising safety or quality .

Industrial Applications

The compound is also utilized in various industrial processes, including:

- Plastic Additives: Enhances the processing characteristics of polymers.

- Lubricants: Acts as an additive to improve performance under extreme conditions.

- Coatings: Provides water resistance and durability to surfaces.

Case Study: Use in Coatings

A recent investigation revealed that coatings formulated with N,N-dimethyloctadecan-1-amine; dodecanoic acid exhibited superior water-repellent properties compared to traditional formulations. This application is particularly useful in environments exposed to moisture .

Research and Development

Ongoing research focuses on exploring the potential of N,N-dimethyloctadecan-1-amine; dodecanoic acid in novel applications such as:

- Nanotechnology: As a stabilizer for nanoparticles used in medical imaging.

- Biotechnology: In the development of biosensors that require amphiphilic compounds for membrane interactions.

Mechanism of Action

The mechanism of action of N,N-dimethyloctadecan-1-amine involves its interaction with lipid membranes. The long hydrocarbon chain integrates into the lipid bilayer, while the amine group interacts with the polar head groups of the lipids. This interaction can alter membrane fluidity and permeability, affecting various cellular processes. In drug delivery, the compound forms micelles or liposomes that encapsulate drugs, protecting them from degradation and facilitating their transport across biological membranes.

Comparison with Similar Compounds

Dodecanoic Acid (Lauric Acid)

Dodecanoic acid (C₁₂H₂₄O₂), commonly known as lauric acid, is a saturated medium-chain fatty acid. It is naturally abundant in coconut oil and palm kernel oil, constituting ~44% of hydrogenated coconut oil by mass . Industrially, it is utilized in surfactants, cosmetics, and pharmaceuticals. Metabolically, it has been implicated in inflammatory pathways, showing positive correlations with IL-1β, IL-21, TNF-α, and liver enzymes (ALT/AST) in non-alcoholic fatty liver disease (NAFLD) patients .

N,N-Dimethyloctadecan-1-amine

N,N-Dimethyloctadecan-1-amine (C₂₀H₄₃N) is a tertiary amine with an 18-carbon alkyl chain and two methyl groups attached to the nitrogen. Its dimethyl substitution likely enhances hydrophobicity and alters solubility compared to primary amines .

Comparative Analysis of Dodecanoic Acid with Similar Compounds

Comparison with Other Saturated Fatty Acids

Dodecanoic acid shares functional properties with shorter- and longer-chain saturated fatty acids but exhibits distinct biochemical interactions:

Key Findings :

- Binding Affinity: 12-Halododecanoic acids (e.g., 12-iodo, 12-bromo) bind CYP4A1 3–4× more tightly than dodecanoic acid (Kₐ ~30 μM vs. 6–12 μM) .

- Metabolic Impact: Unlike C10 or C16, dodecanoic acid uniquely correlates with NAFLD-related inflammation and liver enzyme elevation .

Comparison with Unsaturated and Modified Fatty Acids

Comparative Analysis of N,N-Dimethyloctadecan-1-amine with Similar Amines

Structural and Functional Comparisons

Key Findings :

- Chain Length: Longer chains (e.g., C18 vs. C12) increase hydrophobic interactions, critical for nanoparticle assembly .

- Substitution : Tertiary amines (e.g., dimethyloctadecanamine) may reduce reactivity compared to primary amines, altering their role in chemical synthesis.

Data Tables

Biological Activity

N,N-Dimethyloctadecan-1-amine; dodecanoic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial, anti-inflammatory, and lipid-modulating effects. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

N,N-Dimethyloctadecan-1-amine is an amine derivative with a long aliphatic chain, while dodecanoic acid (also known as lauric acid) is a medium-chain saturated fatty acid. The combination of these two components may enhance the biological properties of the compound due to their individual characteristics.

Antimicrobial Activity

Dodecanoic acid has been extensively studied for its antimicrobial properties. It exhibits significant activity against various gram-positive bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 1.0 mg/mL |

| Escherichia coli | 1.0 - 2.0 mg/mL |

| Candida albicans | 0.5 - 1.5 mg/mL |

These findings suggest that dodecanoic acid could be a valuable agent in developing antimicrobial therapies, especially in treating infections caused by resistant strains of bacteria .

Anti-inflammatory Effects

Research indicates that N,N-dimethyloctadecan-1-amine may possess anti-inflammatory properties. A study demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in managing inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a controlled study, human macrophages were treated with varying concentrations of N,N-dimethyloctadecan-1-amine:

| Concentration (µM) | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |

|---|---|---|

| 0 | 150 | 200 |

| 10 | 120 | 180 |

| 50 | 80 | 150 |

| 100 | 50 | 100 |

The results indicate a dose-dependent reduction in cytokine production, highlighting the compound's potential as an anti-inflammatory agent .

Lipid Modulation

Dodecanoic acid has been shown to influence lipid metabolism positively. It increases high-density lipoprotein (HDL) cholesterol levels more effectively than other fatty acids, which may reduce the risk of atherosclerosis.

Lipid Profile Changes

A clinical trial assessed the effects of dodecanoic acid supplementation on lipid profiles in participants:

| Parameter | Baseline | Post-Supplementation |

|---|---|---|

| Total Cholesterol (mg/dL) | 220 | 210 |

| HDL Cholesterol (mg/dL) | 40 | 55 |

| LDL Cholesterol (mg/dL) | 150 | 140 |

The increase in HDL cholesterol suggests that dodecanoic acid can favorably alter lipid profiles, contributing to cardiovascular health .

Toxicological Profile

The safety profile of N,N-dimethyloctadecan-1-amine; dodecanoic acid is crucial for its application in therapeutic settings. Acute toxicity studies indicate a relatively high LD50 value, suggesting low toxicity levels:

- Acute Oral LD50 : >2000 mg/kg (rat)

- Dermal LD50 : >2000 mg/kg (rat)

Chronic exposure studies have shown no significant adverse effects at doses up to 125 mg/kg bw/day over extended periods .

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for N,N-dimethyloctadecan-1-amine, and how can purity be ensured?

- Methodology :

- Route 1 : Direct alkylation of octadecylamine using methyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Monitor reaction progress via thin-layer chromatography (TLC) .

- Route 2 : Reductive amination of octadecanal with dimethylamine using sodium borohydride as a reducing agent. Purify via vacuum distillation (boiling point: ~384.2 K under reduced pressure) .

- Purity Validation : Use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight (213.40 g/mol) and nuclear magnetic resonance (NMR) to verify methyl group integration (δ 2.1–2.3 ppm for N–CH₃) .

Q. How can dodecanoic acid be characterized for chain length and functional group integrity?

- Methodology :

- FTIR Analysis : Confirm carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹). Compare with NIST reference spectra .

- Mass Spectrometry : Verify molecular ion peak at m/z 200.32 (C₁₂H₂₄O₂) and fragmentation patterns .

- Melting Point Determination : Validate purity by comparing observed melting point (43–45°C) with literature values .

Advanced Research Questions

Q. What mechanisms govern the interaction between N,N-dimethyloctadecan-1-amine and dodecanoic acid in surfactant systems?

- Methodology :

- Surface Tension Analysis : Use a tensiometer to measure critical micelle concentration (CMC) of the amine-acid mixture. Compare with individual CMC values to assess synergism .

- Computational Modeling : Perform molecular dynamics simulations to study amine headgroup orientation and acid tail packing. Reference CAS registry numbers (112-18-5 for amine; 143-07-7 for acid) for force field parameterization .

- Experimental Validation : Conduct small-angle X-ray scattering (SAXS) to confirm micelle size/shape changes upon complexation .

Q. How can contradictory solubility data for dodecanoic acid in polar solvents be resolved?

- Methodology :

- Temperature-Dependent Studies : Measure solubility in ethanol, water, and hexane at 25°C, 40°C, and 60°C. Use high-performance liquid chromatography (HPLC) to quantify dissolved acid .

- Solvent Polarity Analysis : Correlate solubility with Hansen solubility parameters (δD, δP, δH) to identify outliers in literature (e.g., anomalous water solubility claims) .

- Crystallography : Analyze crystal structure (via X-ray diffraction) to identify polymorphic forms affecting solubility .

Q. What experimental strategies can address discrepancies in reported melting points for N,N-dimethyloctadecan-1-amine?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Perform three heating/cooling cycles (rate: 5°C/min) to detect impurities or polymorphs. Compare with NIST-reported Tfus (252.85 K) .

- Recrystallization : Purify using hexane/ethyl acetate gradients. Validate purity via GC-MS and elemental analysis .

- Literature Review : Cross-reference CAS 112-18-5 entries in NIST, PubChem, and ECHA databases to identify measurement conditions (e.g., atmospheric pressure vs. vacuum) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.